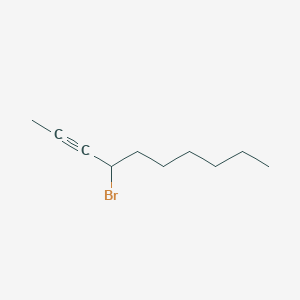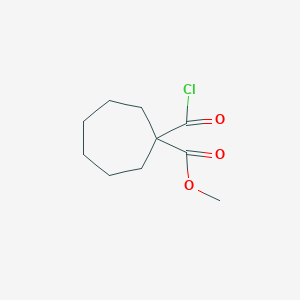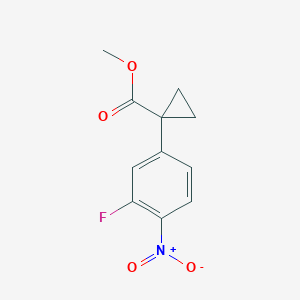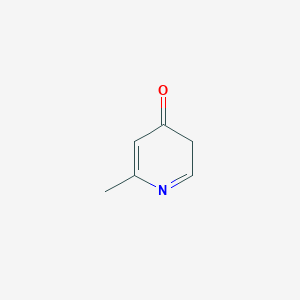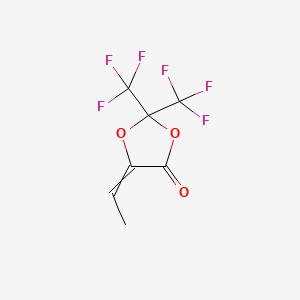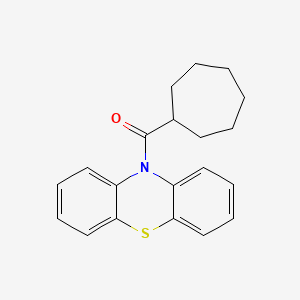
10H-Phenothiazine, 10-(cycloheptylcarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-(cycloheptylcarbonyl)-: is a derivative of phenothiazine, a well-known heterocyclic compound with a wide range of applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cycloheptylcarbonyl group attached to the nitrogen atom of the phenothiazine core, which imparts unique chemical and physical properties to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- typically involves the reaction of phenothiazine with cycloheptanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens, nitric acid, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic and optical properties .
Biology: In biological research, this compound is used as a probe to study the interactions between proteins and small molecules. Its ability to undergo redox reactions makes it useful in investigating cellular redox states .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors. It is being investigated for its use in treating neurological disorders and as an anti-inflammatory agent .
Industry: In the industrial sector, 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is used as a stabilizer in the production of polymers and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: The parent compound, widely used in various applications.
10H-Phenothiazine, 10-(cyclohexylcarbonyl)-: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
10H-Phenothiazine, 10-(cyclopentylcarbonyl)-: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Uniqueness: 10H-Phenothiazine, 10-(cycloheptylcarbonyl)- is unique due to the presence of the cycloheptylcarbonyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
828266-41-7 |
|---|---|
Molekularformel |
C20H21NOS |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
cycloheptyl(phenothiazin-10-yl)methanone |
InChI |
InChI=1S/C20H21NOS/c22-20(15-9-3-1-2-4-10-15)21-16-11-5-7-13-18(16)23-19-14-8-6-12-17(19)21/h5-8,11-15H,1-4,9-10H2 |
InChI-Schlüssel |
UAJPYGGOEGMMGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


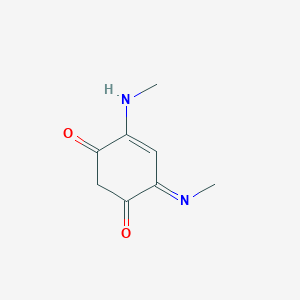
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
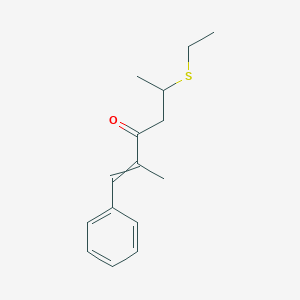
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
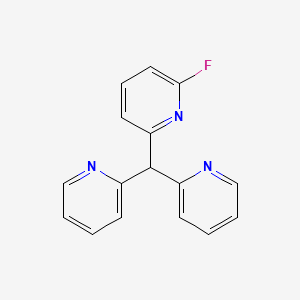
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
